Méthyltriénolone

Vue d'ensemble

Description

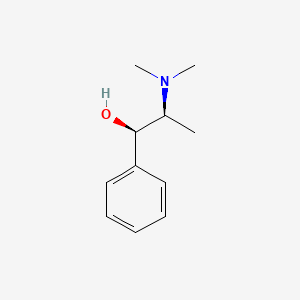

La métribolone, également connue sous le nom de méthyltriénolone, est un stéroïde anabolisant-androgène synthétique et actif par voie orale. C’est un dérivé de la nandrolone (19-nortestostérone) et est réputé pour sa forte puissance et sa forte affinité de liaison au récepteur des androgènes. La métribolone n’a jamais été commercialisée pour un usage médical en raison de sa forte hépatotoxicité à faibles doses, mais elle a été largement utilisée dans la recherche scientifique comme ligand dans les tests de liaison au récepteur des androgènes .

Applications De Recherche Scientifique

Metribolone has been extensively used in scientific research due to its high potency and strong binding affinity to the androgen receptor. Some of its applications include:

Chemistry: Used as a ligand in androgen receptor binding assays to study the receptor’s binding characteristics.

Biology: Employed in studies investigating the role of androgens in various biological processes.

Medicine: Although not used clinically, metribolone has been studied for its potential therapeutic effects, particularly in the treatment of advanced breast cancer.

Industry: Utilized in the development of new anabolic-androgenic steroids and related compounds

Mécanisme D'action

La métribolone exerce ses effets en se liant aux récepteurs des androgènes dans divers tissus, notamment les muscles, les graisses, les os et le cerveau. Cette liaison active le récepteur, ce qui conduit à une cascade d’événements qui favorisent les effets anabolisants et androgènes. Le composé a également une forte affinité pour le récepteur de la progestérone et se lie au récepteur des glucocorticoïdes. De plus, la métribolone a été identifiée comme un puissant inhibiteur de la 3-bêta-hydroxystéroïde déshydrogénase, une enzyme impliquée dans le métabolisme des stéroïdes .

Composés similaires :

Trenbolone : La métribolone est un dérivé méthylé de la trenbolone, partageant des propriétés anabolisantes et androgènes similaires, mais avec une puissance plus élevée.

Nandrolone : La métribolone et la nandrolone sont toutes deux des dérivés de la 19-nortestostérone, mais la métribolone a une plus forte affinité de liaison au récepteur des androgènes.

Méthyltestostérone : Bien que les deux composés soient des stéroïdes anabolisants-androgènes, la métribolone est considérablement plus puissante que la méthyltestostérone

Unicité : L’unicité de la métribolone réside dans sa puissance exceptionnellement élevée et sa forte affinité de liaison au récepteur des androgènes, ce qui en fait l’un des stéroïdes anabolisants-androgènes les plus puissants jamais synthétisés. Sa forte hépatotoxicité limite son utilisation à la recherche scientifique plutôt qu’aux applications cliniques .

Analyse Biochimique

Biochemical Properties

Methyltrienolone functions within the body by attaching to androgen receptors in cells throughout, including muscle, fat, bone, and brain . This binding sets off a chain of events that make these cells grow bigger or stronger, which can increase muscle mass or reduce body weight . In addition to the AR, Methyltrienolone has high affinity for the progesterone receptor (PR), and binds to the glucocorticoid receptor (GR) as well .

Cellular Effects

Methyltrienolone’s effects on hunger, energy levels, and fat oxidation assist in managing the metabolism of fats and carbohydrates . It also aids in the muscles’ uptake and storage of more glycogen . The performance and endurance of muscle cells can be significantly increased thanks to this substantial energy source . Additionally, erythropoietin can be released from the kidneys when Methyltrienolone is stimulated, increasing the synthesis of red blood cells .

Molecular Mechanism

Methyltrienolone is an agonist of the AR, with both anabolic and androgenic activity . It is one of the most potent AAS to have ever been synthesized, with 120 to 300 times the oral anabolic potency and 60 to 70 times the androgenic potency of the reference AAS methyltestosterone in castrated male rats . The drug was also identified as a potent inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) 1 and 2 .

Dosage Effects in Animal Models

The effects of Methyltrienolone vary with different dosages in animal models

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La métribolone est synthétisée par la méthylation de la trenboloneLa réaction nécessite généralement l’utilisation d’agents méthylants puissants dans des conditions contrôlées pour garantir l’obtention du produit souhaité .

Méthodes de production industrielle : La production industrielle de métribolone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. L’utilisation de techniques de pointe telles que la chromatographie liquide haute performance (CLHP) est courante pour vérifier la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : La métribolone subit plusieurs types de réactions chimiques, notamment :

Oxydation : La métribolone peut être oxydée pour former divers métabolites. Cette réaction est généralement catalysée par des enzymes dans le foie.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de différents métabolites réduits.

Substitution : La métribolone peut participer à des réactions de substitution, où des groupes fonctionnels de la molécule sont remplacés par d’autres groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, selon le produit souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, qui peuvent avoir des activités biologiques différentes par rapport au composé parent .

4. Applications de la recherche scientifique

La métribolone a été largement utilisée dans la recherche scientifique en raison de sa forte puissance et de sa forte affinité de liaison au récepteur des androgènes. Certaines de ses applications comprennent :

Chimie : Utilisé comme ligand dans les tests de liaison au récepteur des androgènes pour étudier les caractéristiques de liaison du récepteur.

Biologie : Utilisé dans des études pour étudier le rôle des androgènes dans divers processus biologiques.

Médecine : Bien que non utilisé cliniquement, la métribolone a été étudiée pour ses effets thérapeutiques potentiels, notamment dans le traitement du cancer du sein avancé.

Industrie : Utilisé dans le développement de nouveaux stéroïdes anabolisants-androgènes et de composés apparentés

Comparaison Avec Des Composés Similaires

Trenbolone: Metribolone is a methylated derivative of trenbolone, sharing similar anabolic and androgenic properties but with higher potency.

Nandrolone: Both metribolone and nandrolone are derivatives of 19-nortestosterone, but metribolone has a stronger binding affinity to the androgen receptor.

Methyltestosterone: While both compounds are anabolic-androgenic steroids, metribolone is significantly more potent than methyltestosterone

Uniqueness: Metribolone’s uniqueness lies in its exceptionally high potency and strong binding affinity to the androgen receptor, making it one of the most potent anabolic-androgenic steroids ever synthesized. its severe hepatotoxicity limits its use to scientific research rather than clinical applications .

Propriétés

IUPAC Name |

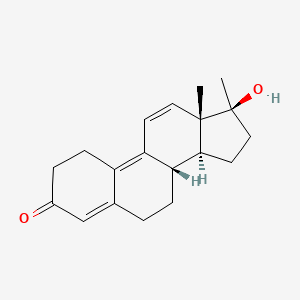

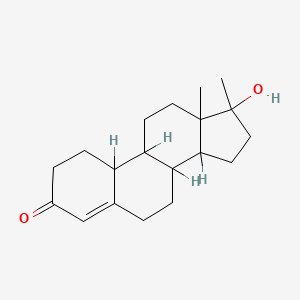

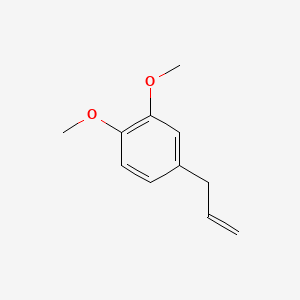

(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCIJQPRIXGQOE-XWSJACJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034162 | |

| Record name | Methyltrienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

965-93-5 | |

| Record name | Methyltrienolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=965-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metribolone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyltrienolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltrienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrienolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C323EGI97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of methyltrienolone?

A: Methyltrienolone exhibits a high affinity for the androgen receptor (AR). [, , , ]

Q2: How does methyltrienolone exert its effects on cells?

A: Upon binding to the AR, methyltrienolone induces a conformational change in the receptor, leading to its translocation to the nucleus. [, , ] The activated AR complex then binds to specific DNA sequences known as androgen response elements (AREs), ultimately regulating the transcription of target genes. [, , ]

Q3: What are the downstream effects of methyltrienolone-mediated AR activation?

A3: Methyltrienolone, through AR activation, can influence a variety of cellular processes, including:

- Prostate-specific protein expression: In prostate cancer cell lines like LNCaP, methyltrienolone stimulates the production of prostate-specific antigen (PSA) mRNA and protein. []

- Growth and proliferation: Studies have shown that methyltrienolone can promote the growth of androgen-dependent tissues, such as the prostate and seminal vesicles in rats. []

- Metabolic regulation: Research suggests methyltrienolone may influence glucose metabolism and insulin sensitivity. [, ]

- Muscle protein synthesis: While not fully elucidated, some studies propose a potential role for methyltrienolone in influencing muscle protein synthesis. [, , ]

Q4: What is the molecular formula and weight of methyltrienolone?

A4: Methyltrienolone has a molecular formula of C20H26O2 and a molecular weight of 302.45 g/mol.

Q5: Is there information available regarding methyltrienolone's material compatibility or stability under various conditions?

A5: The provided research papers primarily focus on the biological activity and receptor interactions of methyltrienolone. Information regarding its material compatibility and stability under various conditions is limited within these studies.

Q6: Does methyltrienolone possess any catalytic properties?

A6: Methyltrienolone is not known to exhibit catalytic properties. It primarily functions as a ligand, binding to the AR and influencing gene expression.

Q7: Have computational methods been used to study methyltrienolone?

A: Yes, computational studies have been employed to investigate the binding of methyltrienolone to the androgen receptor. [, ] For instance, docking studies have been used to understand how the structure of methyltrienolone contributes to its high affinity for the AR. [, ]

Q8: How do structural modifications to methyltrienolone affect its activity?

A: Structural modifications, particularly around the 17β-hydroxyl group, influence methyltrienolone's interaction with the AR. [, ] For instance, the addition of bulky substituents can diminish its binding affinity. Studies have shown that the 17α-methyl group contributes to its resistance to metabolism and its long duration of action. [, , , , ]

Q9: What is known about the stability and formulation of methyltrienolone?

A9: The provided research papers primarily focus on methyltrienolone's in vitro and in vivo biological activity. Information about its stability under various conditions and formulation strategies is limited in these studies.

Q10: Are there specific SHE regulations pertaining to methyltrienolone?

A10: As a potent androgen with potential for misuse, methyltrienolone is often subject to regulations regarding its handling, storage, and distribution. Specific SHE regulations may vary depending on the country or region.

Q11: What is the ADME profile of methyltrienolone?

A: Methyltrienolone is known to be well-absorbed after administration. [] Unlike testosterone, it does not bind significantly to sex hormone-binding globulin (SHBG) and is not susceptible to 5α-reductase metabolism. [] This contributes to its high potency and prolonged duration of action.

Q12: Has methyltrienolone shown efficacy in any in vitro or in vivo models?

A12: Yes, methyltrienolone has demonstrated efficacy in various experimental models:

- Cell-based assays: It effectively activates AR-mediated gene transcription in prostate cancer cell lines, such as DU-145 and LNCaP. [, ]

- Animal models: In rodent models, methyltrienolone maintains the weight of androgen-dependent tissues like the prostate and seminal vesicles, even at low doses. []

Q13: What are the known mechanisms of resistance to methyltrienolone?

A13: Although methyltrienolone is a potent androgen, resistance can develop. Potential mechanisms include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

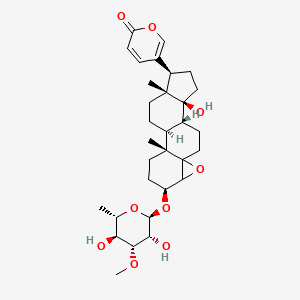

![methyl (1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1676465.png)